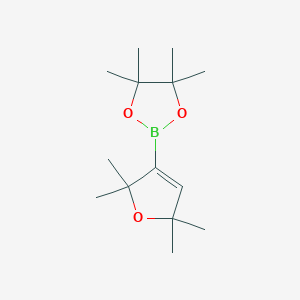
4,4,5,5-Tetramethyl-2-(2,2,5,5-tetramethylfuran-3-yl)-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-Tetramethyl-2-(2,2,5,5-tetramethylfuran-3-yl)-1,3,2-dioxaborolane is a boron-containing organic compound. Compounds of this nature are often used in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of boron in the structure allows for unique reactivity, making it a valuable tool in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(2,2,5,5-tetramethylfuran-3-yl)-1,3,2-dioxaborolane typically involves the reaction of a furan derivative with a boronic acid or boronate ester. Common reagents include tetramethylfuran and boronic acid derivatives. The reaction is often carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
4,4,5,5-Tetramethyl-2-(2,2,5,5-tetramethylfuran-3-yl)-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron center to a borohydride.
Substitution: The compound can participate in substitution reactions, where the boron center is replaced by other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction could produce borohydrides.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4,4,5,5-Tetramethyl-2-(2,2,5,5-tetramethylfuran-3-yl)-1,3,2-dioxaborolane is used as a reagent in organic synthesis. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions, where it helps form carbon-carbon bonds.
Biology and Medicine
In biology and medicine, boron-containing compounds are explored for their potential therapeutic applications. They may be used in drug design and development, particularly for targeting specific enzymes or receptors.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and electronic components. Its unique reactivity makes it a valuable tool in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action for 4,4,5,5-Tetramethyl-2-(2,2,5,5-tetramethylfuran-3-yl)-1,3,2-dioxaborolane involves the interaction of the boron center with various molecular targets. The boron atom can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The specific pathways involved depend on the reaction conditions and the nature of the other reactants.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4,5,5-Tetramethyl-2-(2,2,5,5-tetramethylfuran-3-yl)-1,3,2-dioxaborolane
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows for unique reactivity in organic synthesis. Compared to other boron-containing compounds, it may offer advantages in terms of stability, reactivity, and ease of handling.
Propiedades
Fórmula molecular |
C14H25BO3 |
|---|---|
Peso molecular |
252.16 g/mol |
Nombre IUPAC |
4,4,5,5-tetramethyl-2-(2,2,5,5-tetramethylfuran-3-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H25BO3/c1-11(2)9-10(12(3,4)16-11)15-17-13(5,6)14(7,8)18-15/h9H,1-8H3 |
Clave InChI |
RKTSNCZHMZBODJ-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(OC2(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















